molecular formula C6H8IN B1209437 1-Methylpyridinium iodide CAS No. 930-73-4

1-Methylpyridinium iodide

Cat. No.: B1209437
CAS No.: 930-73-4
M. Wt: 221.04 g/mol
InChI Key: HLNJFEXZDGURGZ-UHFFFAOYSA-M
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Description

1-Methylpyridinium iodide, a quaternary ammonium compound, is a well-known pyridinium salt. This six-membered ring heterocycle is generally found as a component of flavor and fragrances as well as food and cosmetic products.

Scientific Research Applications

Proton Magnetic Resonance Spectroscopy

1-Methylpyridinium iodide has been studied for its proton magnetic resonance spectra, particularly in relation to solvent dielectric constants and ion pair formation. The research by Reynolds and Priller (1968) in the Canadian Journal of Chemistry found that the chemical shifts in the proton magnetic resonance spectra of this compound are affected by cation-anion interactions, interpreted in terms of ion pair formation, with solvent dielectric constants influencing these shifts (Reynolds & Priller, 1968).

Peptide Synthesis

This compound is utilized in peptide synthesis. Keese et al. (1985) in Biological chemistry Hoppe-Seyler indicated that 2-Chloro-1-methylpyridinium iodide acts as a coupling reagent for synthesizing peptides with protected di- and trifunctional amino acids (Keese et al., 1985).

Structural and Spectroscopic Analysis

The structure and conformation of 2,3-diethoxycarbonyl-1-methylpyridinium iodide were studied using various methods including NMR, FTIR, Raman, X-ray diffraction, and DFT. Barczyński et al. (2013) in Spectrochimica Acta examined the molecular geometry, interactions, and spectral properties of this compound, providing insights into its structural characteristics (Barczyński et al., 2013).

NMR Spectra and Thermodynamics

The 1H NMR spectra and the relationship of these spectra with thermodynamic and transport properties of molten salt solutions, including 4-methylpyridinium iodide, were investigated by Newman et al. (1996) in the Journal of The Electrochemical Society. This research assessed the effect of hydrogen bonding on the melt's properties (Newman et al., 1996).

Chemical Reactions and Substituent Effects

The substituent effect on the reverse Menschutkin reaction of 1-methylpyridinium cations with iodide anion was studied by Sawada et al. (1985) in Tetrahedron Letters. This research provides evidence against a very late transition state of the nitrogen-to-iodine transmethylation (Sawada et al., 1985).

Metabolic Studies

Enander et al. (1962) in Biochemical Pharmacology conducted metabolic studies on N-methylpyridinium-2-aldoxime iodide, focusing on its excretion and metabolites in rats. This research provides insights into the metabolic pathways and metabolites of this compound (Enander et al., 1962).

Spectrophotometric Applications

Higuchi et al. (1982) in the Bulletin of the Chemical Society of Japan explored the use of 1-(N-methylpyridinium-4-yl-azo)-4-(4-diethylaminophenylazo)naphthalene iodide as a reagent for spectrophotometric determination of sodium 4-dodecylbenzenesulfonate, highlighting its utility in colorimetric analyses (Higuchi et al., 1982).

Acidimetric Determination

Bald (1980) in Talanta discussed the analytical utility of 2-halopyridinium salts, including 2-chloro-1-methylpyridinium iodide, in the acidimetric determination of thiol groups. This research demonstrates the reactivity and quantitative analysis capabilities of these compounds (Bald, 1980).

Safety and Hazards

Safety data sheets suggest that 1-Methylpyridinium iodide should be handled with care. It is advised to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure . It is also recommended to use this chemical in a well-ventilated area and to avoid allowing the material to contact humans, exposed food, or food utensils .

Mechanism of Action

Target of Action

1-Methylpyridin-1-ium iodide, also known as 1-Methylpyridinium iodide, is a compound that has been found to interact with primary amines or hydroxy groups in target molecules . It is used as a derivatization reagent in the analysis of catecholamines and amino acids .

Mode of Action

The compound interacts with its targets through a process known as derivatization. This process involves the modification of primary amines or hydroxy groups in the target molecules . The compound’s interaction with these groups can result in changes in the target molecules, which can then be analyzed using techniques such as mass spectrometry .

Biochemical Pathways

The compound has been found to regulate the PI3K/AKT and endoplasmic reticulum stress-related PERK/eIF2α pathways in HeLa cells . It has been shown to downregulate the PI3K/AKT pathway and induce endoplasmic reticulum stress-specific apoptosis via the PERK/eIF2α pathway .

Pharmacokinetics

It is known that the compound can be prepared by treating pyridine with dimethylsulfate

Result of Action

The compound’s action results in the inhibition of migration, invasion, and colony-forming ability of infected HeLa cells . It also induces endoplasmic reticulum stress-specific apoptosis . Moreover, it increases the levels of calcium and calmodulin, while decreasing the levels of endoplasmic reticulum calcium-binding proteins .

Action Environment

The action of 1-Methylpyridin-1-ium iodide can be influenced by environmental factors. For instance, structural transformations were observed in a methanolic solution containing the compound and bismuth iodide . These transformations were influenced by the temperature and the presence of hydroiodic acid

Biochemical Analysis

Biochemical Properties

1-Methylpyridinium iodide plays a significant role in biochemical reactions, particularly as a component in analytical standards. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a molecular rotor to probe intracellular environments, indicating its interaction with cellular components such as hemoglobin in red blood cells . The nature of these interactions often involves binding to specific sites on proteins or enzymes, altering their activity or stability.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a fluorescent probe, allowing researchers to study the rigidity and viscosity of red blood cells . This compound’s ability to penetrate cell membranes and interact with intracellular components makes it a valuable tool in cellular biology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it has been used as a reagent for the activation of hydroxyl groups in carboxylic acids and alcohols, facilitating the synthesis of esters, lactones, amides, and other compounds . These interactions often involve the formation of stable complexes with target molecules, leading to changes in their activity or function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider in experimental designs. Studies have shown that this compound has a limited shelf life, with its efficacy decreasing over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant physiological changes. For example, in a study involving rats, the administration of this compound resulted in increased activity of Phase II detoxification enzymes, such as glutathione S-transferase . At high doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it has been shown to be a substrate for organic cation transporters, which play a role in its distribution and elimination . These interactions can affect metabolic flux and the levels of metabolites in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, such as mitochondria, due to its interaction with transport proteins . This localization can influence its activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it has been used as a fluorescent probe to study the localization of biomolecules within cells, providing insights into its distribution and function . This subcellular localization is crucial for understanding the compound’s role in cellular processes.

Properties

IUPAC Name

1-methylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N.HI/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNJFEXZDGURGZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883612
Record name Pyridinium, 1-methyl-, iodide (1:1)
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Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-73-4
Record name 1-Methylpyridinium iodide
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Record name Pyridinium, 1-methyl-, iodide (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine methiodide
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Record name Pyridinium, 1-methyl-, iodide (1:1)
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Record name Pyridinium, 1-methyl-, iodide (1:1)
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Record name 1-METHYLPYRIDINIUM IODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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